(R)-2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid (CAS: 346694-78-8), commonly designated as Boc-D-Phe(2-CF3)-OH, is a highly specialized, orthogonally protected unnatural amino acid building block. It is primarily procured for the synthesis of proteolytically stable, conformationally restricted peptide therapeutics and advanced peptidomimetics. The molecule features a D-configured stereocenter for intrinsic enzymatic resistance, an ortho-trifluoromethyl group that imparts severe steric bulk and profound lipophilicity, and a tert-butoxycarbonyl (Boc) protecting group tailored for acid-mediated deprotection workflows. In industrial and advanced academic settings, this compound is selected to systematically engineer the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of peptide ligands, specifically targeting membrane permeability and receptor-binding rigidity [1].
Substituting Boc-D-Phe(2-CF3)-OH with cheaper, non-fluorinated analogs (like Boc-D-Phe-OH) or positional isomers (like Boc-D-Phe(4-CF3)-OH) critically compromises downstream peptide performance. The ortho-trifluoromethyl substitution is not merely an electronic modifier; it acts as a severe steric clamp that restricts the side-chain χ1 dihedral angle, locking the aromatic ring into a highly specific bioactive conformation that para- or meta-substitutions cannot replicate. Furthermore, replacing the Boc group with an Fmoc group forces the synthetic workflow into base-mediated deprotection (e.g., piperidine), which is strictly incompatible with base-labile peptide sequences or specific solution-phase synthetic routes. Consequently, procurement must strictly match the ortho-substitution for conformational locking and the Boc-protection for acid-cleavage compatibility [1].
The ortho-trifluoromethyl group exerts profound steric hindrance against the peptide backbone, fundamentally altering the rotameric distribution of the phenylalanine side chain. NMR and computational studies on substituted phenylalanines demonstrate that while para-substituted analogs (like 4-CF3-Phe) exhibit relatively free rotation among gauche(+), gauche(-), and trans χ1 rotamers, the ortho-CF3 substitution heavily biases the population toward a single low-energy conformation. This steric locking minimizes the entropic penalty upon receptor binding, directly translating to higher binding affinities in rigidified peptidomimetics compared to the freely rotating 4-CF3 or unsubstituted baselines [1].
| Evidence Dimension | χ1 Rotamer Population Bias |
| Target Compound Data | Ortho-CF3-Phe derivatives (>85% dominant rotamer population) |
| Comparator Or Baseline | Para-CF3-Phe derivatives (Mixed rotamer populations, ~40/40/20 distribution) |
| Quantified Difference | >2-fold increase in conformational rigidity (dominant rotamer preference) |
| Conditions | Solution-phase NMR conformational analysis of model peptides |
Buyers engineering high-affinity receptor ligands must procure the ortho-isomer to achieve the necessary conformational rigidity that para-isomers cannot provide.
The selection of the tert-butoxycarbonyl (Boc) protecting group over the more common fluorenylmethyloxycarbonyl (Fmoc) group is dictated by the chemical stability of the target peptide. Boc deprotection requires strong acids (e.g., neat TFA), whereas Fmoc deprotection relies on secondary amines (e.g., 20% piperidine in DMF). In synthetic routes involving base-labile structural motifs—such as certain depsipeptides, base-sensitive fluorophores, or specific O-glycosylated residues—Fmoc chemistry results in significant side reactions and yield loss. Procuring Boc-D-Phe(2-CF3)-OH ensures absolute orthogonality in these specialized solid-phase (Boc/Bzl strategy) or liquid-phase syntheses, maintaining high crude purity [1].
| Evidence Dimension | Deprotection Condition Compatibility |
| Target Compound Data | Boc-D-Phe(2-CF3)-OH (Requires Acid: TFA, 100% stable to base) |
| Comparator Or Baseline | Fmoc-D-Phe(2-CF3)-OH (Requires Base: Piperidine, incompatible with base-labile motifs) |
| Quantified Difference | Complete orthogonal cleavage pathway (Acid vs Base) |
| Conditions | Standard Solid-Phase Peptide Synthesis (SPPS) cleavage protocols |
Procurement of the Boc-protected variant is strictly required when the downstream peptide synthesis involves base-sensitive residues that would degrade under standard Fmoc conditions.
The incorporation of the highly fluorinated -CF3 moiety significantly increases the overall hydrophobicity of the resulting peptide sequence. Comparative partition coefficient data indicates that substituting a standard D-phenylalanine residue with a D-Phe(2-CF3) residue typically increases the logD value of the peptide by approximately 0.8 to 1.2 units. This quantitative shift in lipophilicity is critical for overcoming the poor membrane permeability that traditionally plagues peptide therapeutics, enabling better cellular uptake and potentially facilitating blood-brain barrier (BBB) penetration in specialized neuro-active peptides [1].
| Evidence Dimension | Hydrophobicity (ΔlogD) |
| Target Compound Data | Peptides containing D-Phe(2-CF3) |
| Comparator Or Baseline | Peptides containing standard D-Phe |
| Quantified Difference | +0.8 to +1.2 logD unit increase per residue |
| Conditions | Octanol/water partition coefficient assays at physiological pH (7.4) |
If the procurement goal is to optimize the oral bioavailability or intracellular targeting of a peptide, the fluorinated building block is a non-negotiable upgrade over standard D-Phe.
The D-configuration of this building block is essential for preventing rapid enzymatic degradation in vivo. While L-amino acid peptides are rapidly cleaved by endogenous proteases (often exhibiting serum half-lives of minutes), the incorporation of D-amino acids effectively bypasses standard proteolytic recognition. When combined with the extreme steric bulk of the ortho-trifluoromethyl group, which physically shields the adjacent peptide bonds from enzymatic active sites, peptides incorporating D-Phe(2-CF3) demonstrate exponentially longer half-lives in human serum compared to their L-Phe or L-Phe(2-CF3) counterparts, frequently extending stability from minutes to several hours or days [1].
| Evidence Dimension | Serum Half-Life (Proteolytic Stability) |
| Target Compound Data | Peptides with D-Phe(2-CF3) (Hours to Days) |
| Comparator Or Baseline | Peptides with L-Phe(2-CF3) (Minutes) |
| Quantified Difference | >10-fold to 100-fold increase in serum half-life |
| Conditions | In vitro human serum stability assays |
For therapeutic peptide development, procuring the D-enantiomer is mandatory to ensure the drug survives systemic circulation long enough to exert its pharmacological effect.
Directly leveraging the Boc-protection strategy, this compound is the ideal choice for synthesizing peptides containing base-sensitive modifications (e.g., depsipeptides, specific O-glycosylations) where standard Fmoc-SPPS would cause degradation and yield loss [1].
Utilizing the severe steric hindrance of the ortho-CF3 group, this building block is procured to synthesize rigidified ligands for GPCRs or integrins, minimizing entropic loss upon binding and maximizing target affinity [1].
Capitalizing on the significant logD increase provided by the CF3 group, this compound is used to optimize the cellular uptake and potential blood-brain barrier (BBB) penetration of advanced peptide drugs [1].
Based on the synergistic stability of the D-configuration and steric shielding, this compound is selected to synthesize long-lasting diagnostic or therapeutic peptides intended for extended systemic circulation without rapid enzymatic clearance [1].